4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate
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Overview
Description
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorobutynyl group and a dimethoxyphenyl carbamate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yne-1-ol with 3,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound’s reactive alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobut-2-yn-1-yl (3,5-dimethylphenyl)carbamate
- 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne
Uniqueness
4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research and industrial contexts.
Properties
CAS No. |
89078-32-0 |
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Molecular Formula |
C13H14ClNO4 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14ClNO4/c1-17-11-7-10(8-12(9-11)18-2)15-13(16)19-6-4-3-5-14/h7-9H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
LEXDWXPVCYZEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)OCC#CCCl)OC |
Origin of Product |
United States |
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